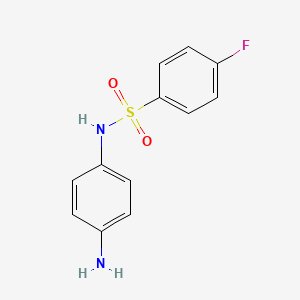

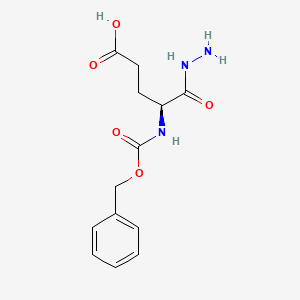

N-(4-aminophenyl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-aminophenyl)-4-fluorobenzenesulfonamide (FBS) is an organic compound with a wide range of applications in scientific research. FBS is a highly versatile compound, with potential applications in biochemical and physiological studies, as well as in laboratory experiments. FBS is a relatively new compound, and research is ongoing to further investigate its potential uses.

科学的研究の応用

Enantioselective Fluorination

N-(4-aminophenyl)-4-fluorobenzenesulfonamide and its derivatives are used in enantioselective fluorination reactions. This application involves fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide by modifying substituents on its phenyl rings. For instance, the use of N-fluoro-4,4′-difluoro-benzenesulfonamide in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, has led to the synthesis of 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Anticancer Potential

Research has demonstrated the potential of aminothiazole-paeonol derivatives, including those involving 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, in anticancer treatments. These compounds have shown significant inhibitory activity against various human cancer cell lines, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Interaction with Carbonic Anhydrases

Studies on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases I and II reveal insights into the interaction mechanisms of this inhibitor with enzymes. This includes observations on the stoichiometry, exchange processes, and tertiary structure reorganization upon binding (Dugad & Gerig, 1988).

Synthesis of Sulfonamides

The synthesis of this compound derivatives has been explored for various applications, including the formation of complex anions and platinum(II) dithiocarbimato complexes. These derivatives are valuable for studies in crystallography, spectroscopy, and potentially in medicinal chemistry (Amim et al., 2008).

Antitumor Agents

Sulfonamide derivatives, including those containing 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide, have been synthesized and evaluated for their antitumor properties. These compounds are designed to achieve potent antitumor effects with low toxicity, providing a new avenue for cancer treatment (Huang, Lin, & Huang, 2001).

作用機序

Target of Action

Similar compounds such as benzimidazole and dapsone have been known to interact with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and inhibit the synthesis of dihydrofolic acid . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit antimicrobial activity and a membrane perturbing mode of action .

Biochemical Pathways

Similar compounds like 4-aminobiphenyl have been known to undergo metabolic processes involving enzymes like cytochrome p450 1a2 .

Result of Action

For instance, some benzothiazole derivatives have been found to exhibit antimicrobial activity .

特性

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMPABCBSLHARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

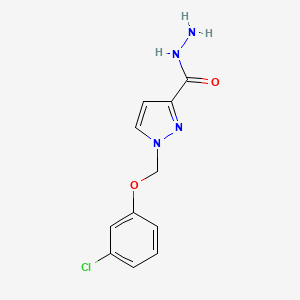

![(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2740324.png)

![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)

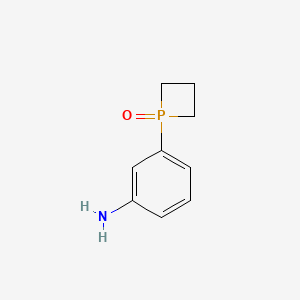

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)

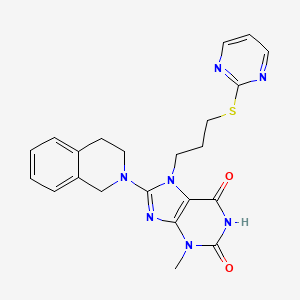

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2740344.png)